1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted hydrazine and an appropriate diketone, the reaction can be carried out in the presence of an acid catalyst to form the desired pyrazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May have biological activity and could be studied for its effects on various biological systems.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyrazine: Another pyrazine derivative with similar structural features.
Tetramethylpyrazine: Known for its presence in various natural products and potential biological activities.
Trimethylpyrazine: Commonly found in roasted foods and has a distinct aroma.
Uniqueness
1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazine derivatives.
Properties
IUPAC Name |
1,5,6-trimethyl-3-propan-2-ylpyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6(2)9-10(13)12(5)8(4)7(3)11-9/h6H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAWUXLLMSRGAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=N1)C(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668121 |
Source
|
Record name | 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128600-01-1 |
Source
|
Record name | 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.